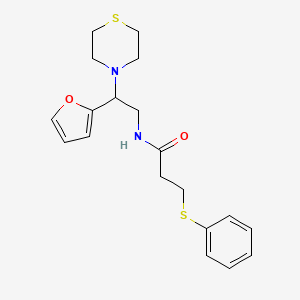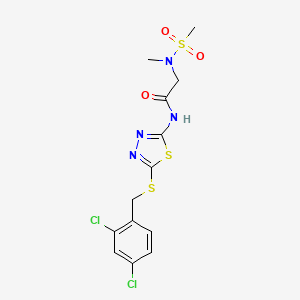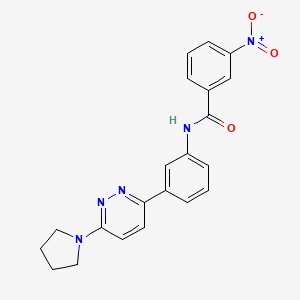![molecular formula C18H19N3S B2577723 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea CAS No. 431066-73-8](/img/structure/B2577723.png)
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea” is a chemical compound with the molecular formula C11H13N3S . It has an average mass of 219.306 Da and a monoisotopic mass of 219.083023 Da .
Synthesis Analysis
The synthesis of compounds similar to “1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea” often involves Fischer indolisation . This process involves the reaction of aryl hydrazines with ketones under acidic conditions . The reaction is robust, clean, high-yielding, and generates minimal quantities of by-products .Molecular Structure Analysis
The molecular structure of “1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea” includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Microwave Irradiation in Thiourea Derivative Synthesis
A microwave irradiation technique has been employed to synthesize new thiourea derivatives, showcasing the efficiency of this method in terms of yield and time. While these derivatives were tested for antimicrobial properties, the study noted no significant inhibition of bacteria and fungi, indicating a potential direction for further modification and testing of such compounds (Ahyak et al., 2016).
Synthesis and Characterization for Chemical Sensors
A mono-thiourea derivative was synthesized and characterized, revealing its potential application as a chemical sensor. The study emphasized the binding interactions between metal ions and the thiourea compound, highlighting its relevance in the development of new sensors and detection methods (Ngah et al., 2016).
Structural and Tautomeric Studies
The paper on N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea explored the tautomeric forms and molecular structure, emphasizing the importance of intramolecular hydrogen bonding and the stability of the molecular structure. This research provides insights into the chemical behavior and properties of such compounds, contributing to the understanding of their potential applications in various fields (Dolzhenko et al., 2010).
Novel Macroheterocycles Synthesis
Research on the synthesis of novel 3-[1-(4-chlorophenyl)ethyl]-1(indol-1-yl-methylphenyl-phosphinoyl/thiophosphinoyl/selenophosphinoyl methyl)-1H-indole derivatives showcases the versatility of thiourea compounds in creating complex molecular structures. This work opens up new possibilities in the synthesis of macroheterocycles, which could have significant implications in material science, pharmaceuticals, and more (Babu et al., 2007).
Direcciones Futuras
The future research directions could involve exploring the biological activity of “1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea” and its potential applications in medicinal chemistry. Given the biological significance of indole derivatives, this compound could be a promising candidate for further study .
Propiedades
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-6-2-4-8-16(13)21-18(22)19-11-10-14-12-20-17-9-5-3-7-15(14)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAVMFNNPQZHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole](/img/structure/B2577645.png)
![N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2577647.png)


![2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride](/img/structure/B2577651.png)

![(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride](/img/structure/B2577657.png)



![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/no-structure.png)
